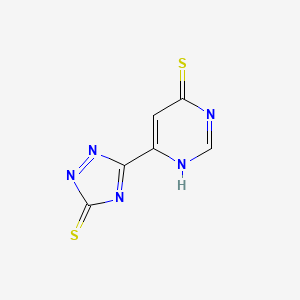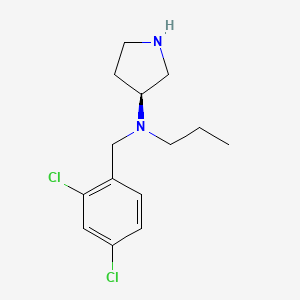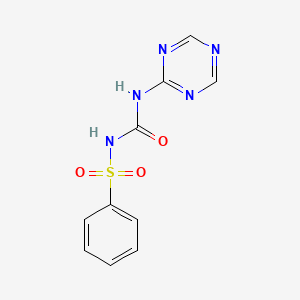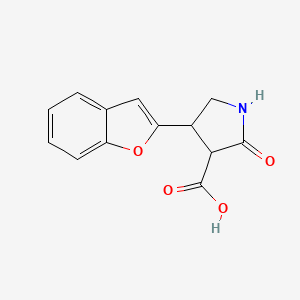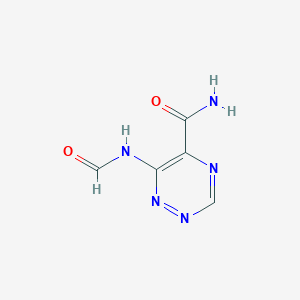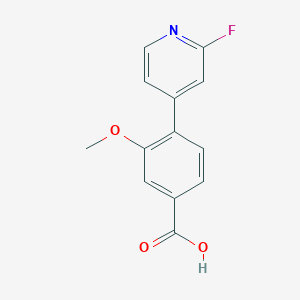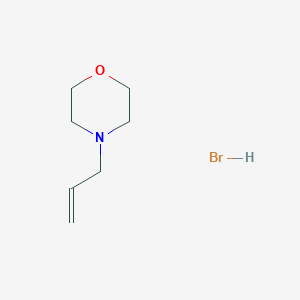
4-Allylmorpholine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allylmorpholine hydrobromide is an organic compound with the molecular formula C7H14BrNO. It is a derivative of morpholine, a heterocyclic amine, and contains an allyl group attached to the nitrogen atom. This compound is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allylmorpholine hydrobromide typically involves the reaction of morpholine with allyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated under reflux conditions. The product is then isolated by precipitation or extraction methods.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of hydrobromic acid in the presence of a suitable catalyst can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Allylmorpholine hydrobromide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Saturated amines and alcohols.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-Allylmorpholine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Allylmorpholine hydrobromide involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the morpholine ring can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Allylmorpholine: Similar structure but lacks the hydrobromide group.
N-Allylmorpholine: Another derivative with similar reactivity.
Morpholine: The parent compound without the allyl group.
Uniqueness
4-Allylmorpholine hydrobromide is unique due to the presence of both the allyl group and the hydrobromide ion. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C7H14BrNO |
|---|---|
Peso molecular |
208.10 g/mol |
Nombre IUPAC |
4-prop-2-enylmorpholine;hydrobromide |
InChI |
InChI=1S/C7H13NO.BrH/c1-2-3-8-4-6-9-7-5-8;/h2H,1,3-7H2;1H |
Clave InChI |
LIASSKZXWOSLNQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CCOCC1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


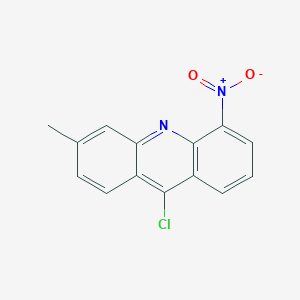
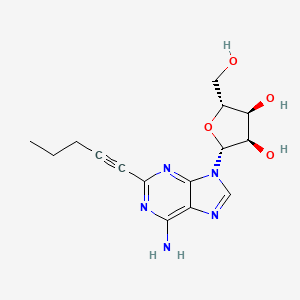
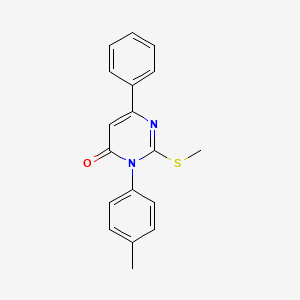
![(E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12925940.png)
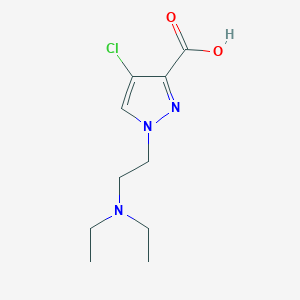
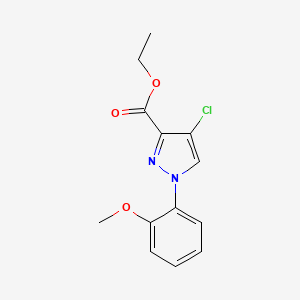
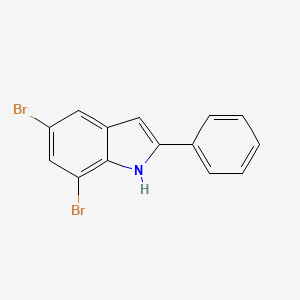
![[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12925970.png)
